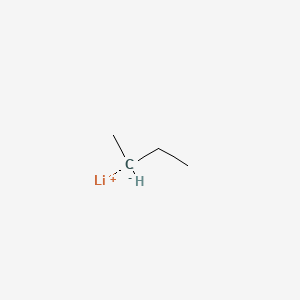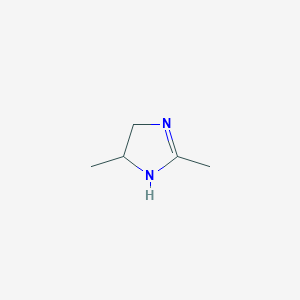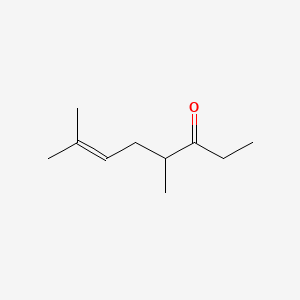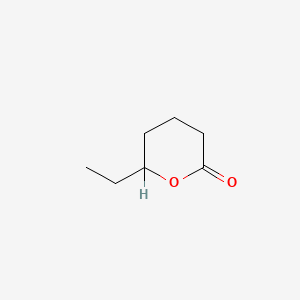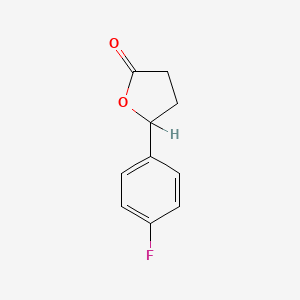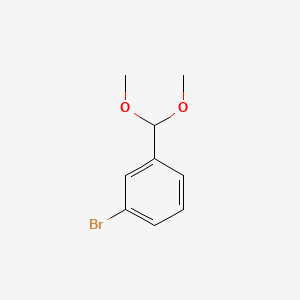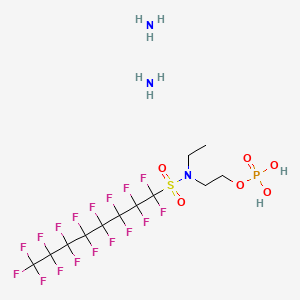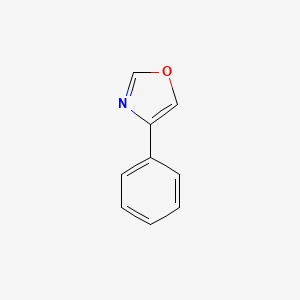
4-苯基恶唑
概述
描述
4-Phenyloxazole is a chemical compound with the molecular formula C9H7NO . It has a molecular weight of 145.16 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4-Phenyloxazole and its derivatives has been a topic of interest in recent years . For instance, a study reported the design and synthesis of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives . The compounds were synthesized and characterized by 1H NMR, 13C NMR, and HRMS . Another method involved the microwave irradiation of mixtures of p-substituted 2-bromoacetophenones and urea in dimethylformamide (DMF) .Molecular Structure Analysis
The molecular structure of 4-Phenyloxazole consists of a five-membered oxazole ring attached to a phenyl group . The oxazole ring contains one nitrogen atom and one oxygen atom .Physical And Chemical Properties Analysis
4-Phenyloxazole is a liquid at room temperature . It has a molecular weight of 145.16 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
1. 生化研究应用
4-苯基恶唑和相关化合物一直是各种生化研究的重点。例如,Kerdesky 等人 (1991) 的一项研究发现 4-羟基噻唑是体外 5-脂氧合酶的有效抑制剂,其中最有效的抑制剂是 5-苯基衍生物。这表明 4-苯基恶唑衍生物在调节与脂氧合酶等酶相关的生化途径中具有潜力 (Kerdesky 等人,1991)。
2. 化学合成和药物开发
Misra 和 Ila (2010) 的研究重点介绍了 4-双(甲硫基)亚甲基-2-苯基恶唑-5-酮作为合成各种 2-苯基-3,4-取代恶唑的多功能模板。这证明了 4-苯基恶唑衍生物在合成潜在生物活性化合物的应用中 (Misra 和 Ila,2010)。
3. 抗菌和抗原生动物研究
在药理学领域,4-苯基恶唑衍生物已被评估其抗菌活性。Boechat 等人 (2011) 的一项研究开发了各种 4-取代的 N-苯基-1,2,3-三唑衍生物,并筛选了它们对结核分枝杆菌的活性,证明了 4-苯基恶唑衍生物在治疗分枝杆菌感染中的潜在用途 (Boechat 等人,2011)。
4. 在材料科学和光生物学中的应用
4-苯基恶唑衍生物也在材料科学中得到应用。Diwu 等人 (1997) 的一项研究开发了 2,5-二苯基恶唑作为新型荧光溶剂变色染料,强调了它们在光生物学中和作为生物研究中的分子探针的效用 (Diwu 等人,1997)。
5. 在神经和酶学研究中的应用
最后,Khan 等人 (2003) 对 5-苯基恶唑的研究表明它们在神经系统中作为腺苷酸环化的调节剂的作用。这表明 4-苯基恶唑衍生物在神经学研究中具有潜力,尤其是在了解生物胺受体的机制方面 (Khan 等人,2003)。
安全和危害
未来方向
Oxazole-based molecules, including 4-Phenyloxazole, have received attention from researchers globally due to their wide spectrum of biological activities . They are being used to synthesize diverse oxazole derivatives for potential medicinal applications . The future directions in the study of 4-Phenyloxazole and its derivatives could involve further exploration of their biological activities and the development of novel therapeutic agents .
属性
IUPAC Name |
4-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFMLYSGIKHECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343354 | |
| Record name | 4-Phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyloxazole | |
CAS RN |
20662-89-9 | |
| Record name | 4-Phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

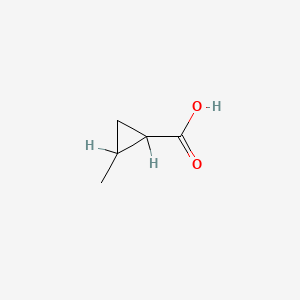
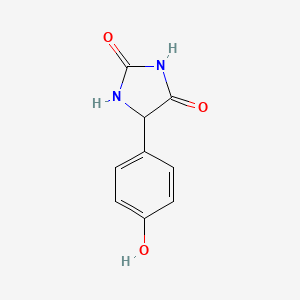
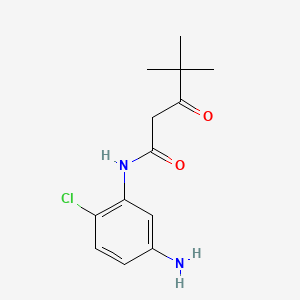
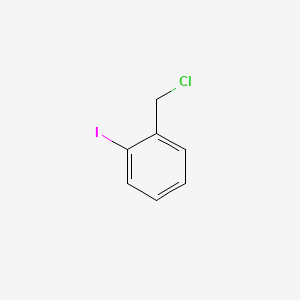
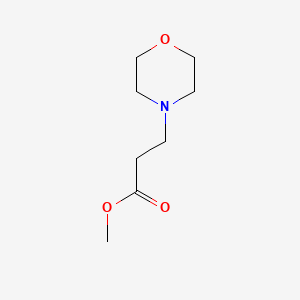

![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)
